
2-(Trifluoromethoxy)ethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)ethane-1-sulfonamide is a chemical compound with the molecular formula C3H6F3NO3S It is characterized by the presence of a trifluoromethoxy group attached to an ethane-1-sulfonamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)ethane-1-sulfonamide typically involves the reaction of 2-(trifluoromethoxy)ethanol with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethoxy)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethoxy)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, making the compound useful as an enzyme inhibitor in biological research .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethoxy)ethane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
2-(Trifluoromethoxy)ethane-1-sulfinamide: Contains a sulfinamide group instead of a sulfonamide group.
Uniqueness
2-(Trifluoromethoxy)ethane-1-sulfonamide is unique due to its trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C3H6F3NO3S |
|---|---|
Peso molecular |
193.15 g/mol |
Nombre IUPAC |
2-(trifluoromethoxy)ethanesulfonamide |
InChI |
InChI=1S/C3H6F3NO3S/c4-3(5,6)10-1-2-11(7,8)9/h1-2H2,(H2,7,8,9) |
Clave InChI |
DKGMUZMKDNCNDR-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



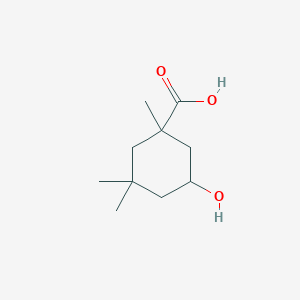
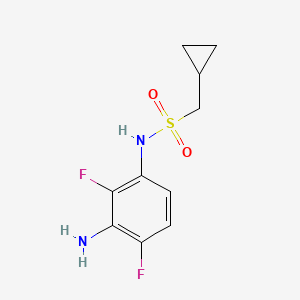
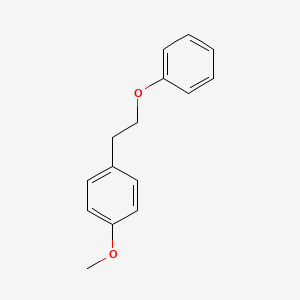
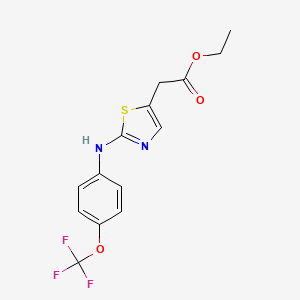
![2-[1-(2-Methylpropyl)piperidin-4-ylidene]acetic acid](/img/structure/B13083969.png)
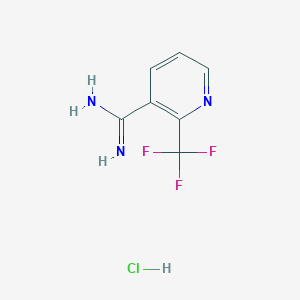
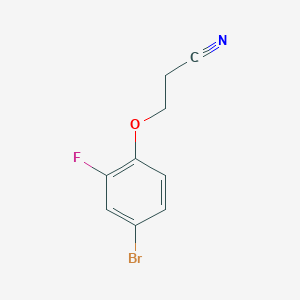
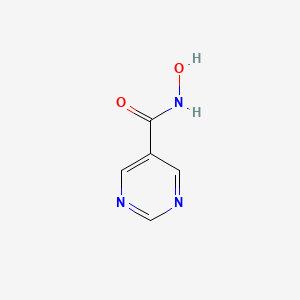
![Butyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B13084006.png)
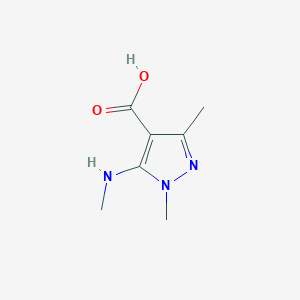
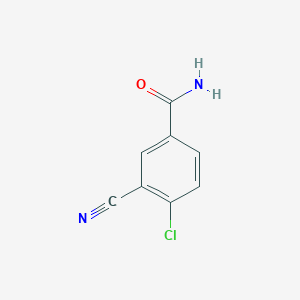
![N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13084020.png)
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-ethylpropanamide](/img/structure/B13084021.png)
